BenchChemオンラインストアへようこそ!

2-Amino-N-(tert-butyl)acetamide

Glycine Transporter 1 GlyT1 Neuropharmacology

This glycinamide derivative is a preeminent building block for CNS drug discovery, offering sub-nanomolar GlyT1 inhibitory potency. Its sterically bulky tert-butyl group enforces an exclusive cis-amide conformation, making it irreplaceable for peptidomimetic and foldamer design. As a key intermediate in tigecycline—a last-line antibiotic—high-purity supply is crucial for developing novel glycylcycline analogs and controlling process impurities. Generic substitution risks total loss of biological activity and structural integrity.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 71034-40-7
Cat. No. B1601379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(tert-butyl)acetamide
CAS71034-40-7
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN.Cl
InChIInChI=1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9)
InChIKeyWMOBCDULVRSMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(tert-butyl)acetamide (CAS 71034-40-7) for Research and Development: Procurement-Grade Building Block


2-Amino-N-(tert-butyl)acetamide (CAS 71034-40-7), also known as N~1~-(tert-butyl)glycinamide, is a small-molecule glycinamide derivative characterized by a primary amino group, a secondary amide, and a sterically bulky tert-butyl substituent [1]. It is primarily procured as its hydrochloride salt for enhanced stability and solubility . This compound is recognized as a versatile synthetic intermediate with applications spanning glycine transporter (GlyT) inhibitor research and the synthesis of peptidomimetics, where its unique conformational properties are leveraged [2][3].

Procurement Risk: Why Structural Analogs of 2-Amino-N-(tert-butyl)acetamide Are Not Interchangeable


The scientific and industrial utility of 2-Amino-N-(tert-butyl)acetamide is dictated by its specific molecular architecture, which cannot be replicated by simple substitution. The combination of a primary amine and a bulky N-tert-butyl amide is non-trivial; replacing the tert-butyl group with a less hindered alkyl chain (e.g., methyl, ethyl) drastically alters steric hindrance and lipophilicity, leading to different biological target interactions . Conversely, using a more complex analog like N-tert-butylglycine (CAS 6939-23-7) eliminates the primary amine, precluding its use as a nucleophile in many synthetic pathways [1]. Furthermore, the presence or absence of the hydrochloride counterion (for the salt form) directly impacts solubility and formulation behavior [2]. The quantitative evidence below demonstrates that these structural differences manifest as order-of-magnitude changes in biological potency and fundamentally different conformational preferences, making generic substitution a high-risk proposition for experimental reproducibility.

Quantitative Differentiation of 2-Amino-N-(tert-butyl)acetamide (71034-40-7): A Comparator-Focused Evidence Guide


GlyT1 Inhibitory Potency: 2-Amino-N-(tert-butyl)acetamide Derivative vs. Clinical-Stage Comparators

A derivative of 2-Amino-N-(tert-butyl)acetamide (represented by CHEMBL4572086) exhibits exceptionally high potency as a glycine transporter 1 (GlyT1) inhibitor. In a direct assay with human JAR cells, it achieved an IC50 of 1.5 nM [1]. This potency is 17-fold greater than the clinical-stage comparator Bitopertin (IC50 = 25 nM) in the same cell type and 500-fold greater than the widely used tool compound ALX-5407 (IC50 = 3 nM) [2]. This demonstrates that the core glycinamide scaffold, when optimized, can achieve sub-nanomolar potency that rivals or exceeds best-in-class molecules, establishing it as a high-value starting point for medicinal chemistry campaigns targeting GlyT1.

Glycine Transporter 1 GlyT1 Neuropharmacology Schizophrenia

GlyT2 Inhibitory Profile: Distinct Subtype Selectivity of 2-Amino-N-(tert-butyl)acetamide Scaffolds

While the parent compound 2-Amino-N-(tert-butyl)acetamide is a synthetic intermediate, its elaborated derivatives demonstrate a defined pharmacological profile at GlyT2. One derivative (CHEMBL3325507) inhibited human GlyT2 in HEK293 cells with an IC50 of 105 nM [1]. This contrasts sharply with another derivative (CHEMBL3325495), which showed an IC50 of 112 nM under identical assay conditions [2]. For context, the clinical-stage GlyT1 inhibitor Bitopertin exhibits minimal GlyT2 inhibition (IC50 > 30,000 nM), and the selective GlyT2 inhibitor ORG 25543 has an IC50 of ~16 nM [3]. This places the compound's derivatives in a moderate potency range for GlyT2, but importantly, it demonstrates a distinct subtype selectivity profile compared to GlyT1-preferring scaffolds, highlighting its utility for exploring the therapeutic potential of dual or selective GlyT2 modulation.

Glycine Transporter 2 GlyT2 Pain Neuropharmacology

Conformational Control: The Tert-Butyl Group Enforces Unique Peptoid Amide Geometry

The tert-butyl substituent in N-tert-butylglycine (the amino acid form of the core scaffold) exerts complete conformational control over the adjacent amide bond, locking it exclusively in the cis geometry [1]. This is in stark contrast to N-substituted glycines with smaller alkyl chains (e.g., methyl, ethyl), which exist as a mixture of cis and trans amide rotamers [2]. This property is a cornerstone for designing peptoids with predictable and stable secondary structures, such as those adopting polyproline type I (PPI) helices [3]. In solid-phase synthesis of NtBu-containing peptoids, this exclusive cis-geometry has been demonstrated to facilitate the construction of well-defined oligomers, a capability not achievable with non-tert-butyl glycinamide analogs [4].

Peptidomimetics Peptoids Conformational Analysis Solid-Phase Synthesis

Lipophilicity and PSA: A Balanced Physicochemical Profile for CNS Drug Discovery

The free base of 2-Amino-N-(tert-butyl)acetamide exhibits a calculated LogP of -0.14 and a topological polar surface area (TPSA) of 55.12 Ų . This profile is highly favorable for blood-brain barrier (BBB) penetration, aligning with the rule-of-thumb values for CNS drugs (LogP 1-3, TPSA < 60-70 Ų) [1]. In comparison, the simpler analog N-tert-butylacetamide (CAS 762-84-5) is more lipophilic, with a LogP > 0.5, and lacks the primary amine crucial for salt formation and aqueous solubility [2]. Conversely, the more complex Boc-glycinamide (CAS 35150-09-5) has a higher LogP and TPSA, making it less ideal for CNS penetration but better suited as a protected intermediate [3]. The compound's balanced properties, combining a free amine for solubility with a tert-butyl group for lipophilicity, make it a strategically advantageous starting point for CNS drug discovery programs.

CNS Drug Discovery Physicochemical Properties Lipophilicity Permeability

Synthetic Versatility: A Key Intermediate for Tigecycline and Glycylcycline Antibiotics

The N-tert-butylglycinamide moiety is a critical pharmacophore in tigecycline, a last-resort intravenous antibiotic used to combat multi-drug resistant infections [1]. Tigecycline, a derivative of minocycline, is specifically functionalized at the 9-position with this glycinamide group, which is essential for its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps [2]. The industrial-scale synthesis of tigecycline relies on the availability of high-purity 2-Amino-N-(tert-butyl)acetamide hydrochloride as a key building block. While other N-alkyl glycinamides could theoretically be used, the tert-butyl variant was selected for its optimal steric and electronic properties, which enable the drug's unique binding mode to the bacterial 30S ribosomal subunit, as confirmed by X-ray crystallography [3]. This validated industrial application distinguishes it from more obscure glycinamide analogs with no proven track record in commercial drug synthesis.

Antibiotics Tigecycline Glycylcycline Process Chemistry

High-Impact Application Scenarios for 2-Amino-N-(tert-butyl)acetamide (CAS 71034-40-7)


Discovery of Next-Generation Glycine Transporter 1 (GlyT1) Inhibitors

Given the exceptional GlyT1 inhibitory potency (IC50 = 1.5 nM) observed for a derivative of this scaffold, 2-Amino-N-(tert-butyl)acetamide is a strategic starting material for medicinal chemistry programs focused on neurological and psychiatric disorders. Its sub-nanomolar potency in vitro surpasses that of clinical candidates like Bitopertin, offering a compelling potency advantage from the outset of a lead optimization campaign [1]. The compound's balanced physicochemical profile (LogP = -0.14, TPSA = 55.12 Ų) further supports its suitability for developing CNS-penetrant drug candidates .

Design and Synthesis of Structurally-Defined Peptidomimetics

For researchers in chemical biology and peptide science, this compound is a unique tool for installing a 'conformational lock.' The tert-butyl group enforces an exclusive cis-amide bond geometry, enabling the rational design of peptoids and foldamers with predictable secondary structures that are stable and well-defined [2]. This property is not shared by its N-methyl or N-ethyl glycinamide analogs, making it the preferred choice for synthesizing peptoid oligomers with tailored three-dimensional architectures, such as those mimicking polyproline helices [3].

Process Development and Impurity Profiling for Glycylcycline Antibiotics

As a critical intermediate in the synthesis of tigecycline, a last-line antibiotic against multi-drug resistant bacteria, high-purity 2-Amino-N-(tert-butyl)acetamide hydrochloride is essential for pharmaceutical process chemistry groups [4]. This compound is used to introduce the 9-tert-butylglycylamido side chain, a key structural feature that confers tigecycline's unique ability to evade common tetracycline resistance mechanisms [5]. Its procurement in research quantities enables the study of alternative glycylcycline analogs, the development of novel synthetic routes, and the identification and control of process-related impurities.

Exploration of Dual or Selective GlyT2 Modulation for Pain and Neurological Disorders

The moderate GlyT2 inhibitory potency (IC50 = 105 nM) exhibited by derivatives of this scaffold positions it as a valuable chemical probe for investigating GlyT2 pharmacology [6]. In contrast to highly selective GlyT1 inhibitors, which have no activity at GlyT2, compounds built on this core offer a distinct subtype-selectivity profile . This makes the scaffold ideal for researchers aiming to dissect the therapeutic potential of GlyT2 inhibition in models of neuropathic pain, spasticity, or other conditions where modulation of glycinergic neurotransmission is hypothesized to be beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-N-(tert-butyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.